molecular formula C14H13NO2 B6361527 2-(4-Ethylphenyl)isonicotinic acid, 95% CAS No. 1225762-82-2

2-(4-Ethylphenyl)isonicotinic acid, 95%

Cat. No. B6361527
CAS RN: 1225762-82-2
M. Wt: 227.26 g/mol
InChI Key: JDUJZFJLUGSNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylphenyl)isonicotinic acid, 95% (2-EIPINA) is an aromatic organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a melting point of about 88-90°C and a boiling point of about 210°C. It is insoluble in water but soluble in most organic solvents. 2-EIPINA has a molecular weight of 222.26 g/mol and is composed of a phenyl ring and an isonicotinic acid group. It is a versatile compound with applications in organic synthesis, medicinal chemistry, and biochemistry.

Mechanism of Action

2-(4-Ethylphenyl)isonicotinic acid, 95% acts as a proton donor in the synthesis of various compounds. In the Williamson ether synthesis, the proton from 4-ethylphenol is donated to the alkoxide base, forming an ether. In the Mitsunobu reaction, the proton from isonicotinic acid is donated to the alkoxide base, forming an ester. In the acid-catalyzed esterification of 4-ethylphenol and isonicotinic acid, the proton from the 4-ethylphenol is donated to the isonicotinic acid, forming an ester.
Biochemical and Physiological Effects
2-(4-Ethylphenyl)isonicotinic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. It has also been shown to inhibit the growth of certain fungi, such as Candida albicans. In addition, 2-(4-Ethylphenyl)isonicotinic acid, 95% has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

2-(4-Ethylphenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also soluble in most organic solvents, making it easy to use in a variety of reactions. In addition, it is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. The main limitation for use in laboratory experiments is that it is a relatively unstable compound and must be handled with care.

Future Directions

The future of 2-(4-Ethylphenyl)isonicotinic acid, 95% is promising. It has a wide range of applications in the scientific research field and is a versatile compound with many potential uses. Possible future directions for 2-(4-Ethylphenyl)isonicotinic acid, 95% include its use in the synthesis of new antibiotics, drugs, and organic dyes, as well as its use in the synthesis of biopolymers and polymers. In addition, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents.

Synthesis Methods

2-(4-Ethylphenyl)isonicotinic acid, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the acid-catalyzed esterification of 4-ethylphenol and isonicotinic acid. In the Williamson ether synthesis, 4-ethylphenol is reacted with an alkoxide base in the presence of an acid catalyst to form an ether. The Mitsunobu reaction is a nucleophilic substitution reaction in which an alkoxide base reacts with isonicotinic acid to form an ester. The acid-catalyzed esterification of 4-ethylphenol and isonicotinic acid involves the reaction of the two components in the presence of an acid catalyst to form an ester.

Scientific Research Applications

2-(4-Ethylphenyl)isonicotinic acid, 95% has a wide range of applications in scientific research. It is widely used as a starting material for the synthesis of various compounds, such as antibiotics, drugs, and organic dyes. It is also used as a reagent for the synthesis of various compounds, such as isonicotinic acid derivatives and 4-ethylphenol derivatives. In addition, 2-(4-Ethylphenyl)isonicotinic acid, 95% is used in the synthesis of biopolymers and polymers, such as polyurethanes, polyamides, and polyesters. It is also used as a catalyst in the synthesis of various compounds, such as amines, alcohols, and ethers.

properties

IUPAC Name

2-(4-ethylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)13-9-12(14(16)17)7-8-15-13/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUJZFJLUGSNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679497
Record name 2-(4-Ethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenyl)isonicotinic acid

CAS RN

1225762-82-2
Record name 2-(4-Ethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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